molecular formula C13H15ClN2O B2921339 7-Chloro-1-pentyl-1,4-dihydro-1,6-naphthyridin-4-one CAS No. 2094343-32-3

7-Chloro-1-pentyl-1,4-dihydro-1,6-naphthyridin-4-one

Cat. No.: B2921339
CAS No.: 2094343-32-3
M. Wt: 250.73
InChI Key: KKOKZEUVXRTSKI-UHFFFAOYSA-N
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Description

7-Chloro-1-pentyl-1,4-dihydro-1,6-naphthyridin-4-one is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a chloro group at the 7th position and a pentyl group at the 1st position of the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-pentyl-1,4-dihydro-1,6-naphthyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-1,6-naphthyridine with pentylamine in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-pentyl-1,4-dihydro-1,6-naphthyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines .

Scientific Research Applications

7-Chloro-1-pentyl-1,4-dihydro-1,6-naphthyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-1-pentyl-1,4-dihydro-1,6-naphthyridin-4-one involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pentyl group at the 1st position in 7-Chloro-1-pentyl-1,4-dihydro-1,6-naphthyridin-4-one imparts unique physicochemical properties and biological activities compared to its analogs. This structural variation can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

7-chloro-1-pentyl-1,6-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-2-3-4-6-16-7-5-12(17)10-9-15-13(14)8-11(10)16/h5,7-9H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOKZEUVXRTSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=CC(=O)C2=CN=C(C=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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